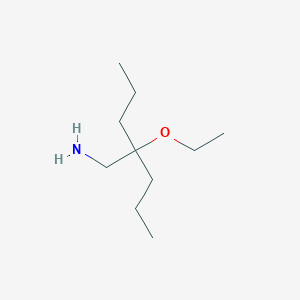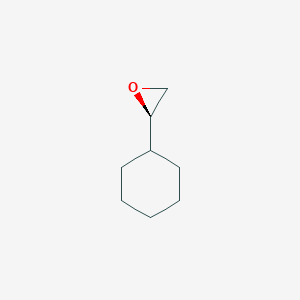![molecular formula C12H23NO3 B15301021 tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate](/img/structure/B15301021.png)
tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate is a carbamate derivative known for its unique chemical structure and promising biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-hydroxypropyl)cyclopropylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents such as tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a better leaving group, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学研究应用
Tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate has several applications in scientific research:
Biology: Investigated for its potential as a protective group for amines in peptide synthesis.
Medicine: Explored for its potential therapeutic properties, including its role as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing the active moiety upon enzymatic cleavage of the carbamate group. This release can lead to the activation or inhibition of specific biological pathways, depending on the nature of the active moiety.
相似化合物的比较
Similar Compounds
tert-Butyl N-(3-hydroxypropyl)carbamate: Similar structure but lacks the cyclopropyl group.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar structure but with a shorter alkyl chain.
tert-Butyl N-(4-hydroxybutyl)carbamate: Similar structure but with a longer alkyl chain.
Uniqueness
Tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C12H23NO3 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC 名称 |
tert-butyl N-[[1-(3-hydroxypropyl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-9-12(6-7-12)5-4-8-14/h14H,4-9H2,1-3H3,(H,13,15) |
InChI 键 |
FQYQBRMCCQCCOF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1(CC1)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


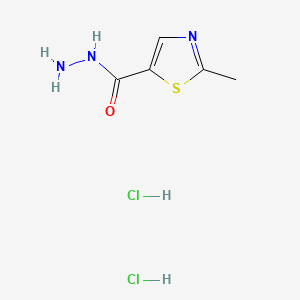
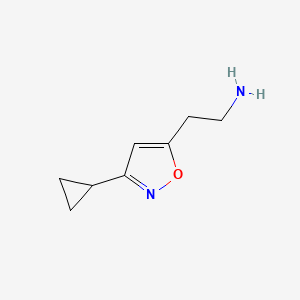
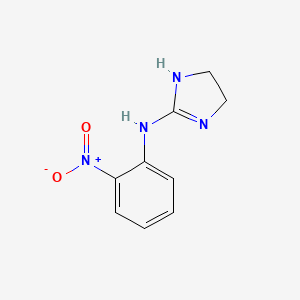
![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol](/img/structure/B15300959.png)
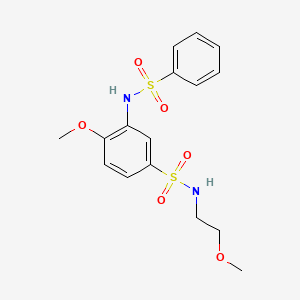
![Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)
![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)

![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
![[1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)
